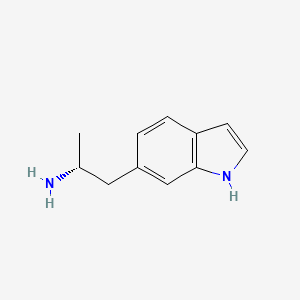

6-(2-Aminopropyl)indole, (R)-

Beschreibung

Significance of Indole (B1671886) Derivatives in Chemical Biology and Medicinal Chemistry

Indole derivatives are a cornerstone of modern drug discovery, demonstrating a remarkable breadth of biological activities. nih.gov Their versatile structure serves as a key building block for designing new therapeutic agents. biosynth.com Researchers have extensively synthesized and explored indole-based compounds, leading to advancements in various therapeutic areas, including the development of anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.govbiosynth.com The indole scaffold's ability to interact with diverse biological targets makes it a valuable asset in the design of novel drugs. nih.gov Numerous indole-based compounds have progressed to clinical use, such as the anticancer agent vincristine (B1662923) and the antidepressant amedalin, highlighting the significant impact of this chemical class on human health. nih.gov The ongoing investigation into indole derivatives continues to unveil new frontiers in medicinal chemistry, with many promising candidates currently in the development pipeline. biosynth.comijpsr.com

The therapeutic potential of indole derivatives spans a wide spectrum of diseases. They have shown efficacy in managing infectious diseases, metabolic disorders, and neurodegenerative diseases. nih.gov Notably, some indole compounds have demonstrated the ability to combat drug-resistant pathogens and cancer cells, offering new hope in challenging therapeutic areas. nih.gov The rich chemistry of the indole nucleus allows for the creation of novel analogs with enhanced potency and selectivity, driving the development of innovative medicines. biosynth.com

Stereochemical Considerations in Bioactive Compounds: Emphasis on (R)-Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the activity of bioactive compounds. patsnap.com Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. patsnap.com These enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, can exhibit profoundly different pharmacological and toxicological profiles. omicsonline.orglibretexts.org The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on the drug's three-dimensional shape, akin to a key fitting into a lock. patsnap.com

Consequently, one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. patsnap.comnih.gov This underscores the importance of producing single-enantiomer drugs to enhance efficacy and improve safety. nih.gov The United States Food and Drug Administration (FDA) has issued guidelines encouraging the development of chiral compounds as single enantiomers. omicsonline.orgnih.gov The "(R)-" designation in (R)-6-(2-Aminopropyl)indole specifies a particular three-dimensional arrangement at the chiral center, which is crucial for its interaction with biological molecules. ontosight.ai

Overview of Aminopropyl Side Chains in Molecular Design

The aminopropyl side chain is a common structural motif in the design of bioactive molecules. The presence of an amino group, a basic functional group, can significantly influence a compound's physicochemical properties, such as its solubility and ability to form salts. ontosight.ai This side chain can also play a direct role in a molecule's biological activity by participating in key interactions with its target.

Chemical Identity and Properties of (R)-6-(2-Aminopropyl)indole

(R)-6-(2-Aminopropyl)indole is a specific stereoisomer of the indole derivative 6-(2-aminopropyl)indole (B157925). The "(R)-" designation indicates the right-handed configuration at the chiral carbon in the aminopropyl side chain.

| Identifier | Value |

| IUPAC Name | (2R)-1-(1H-indol-6-yl)propan-2-amine |

| CAS Number | Not available for the (R)-isomer specifically, 21005-63-0 for the racemate. nih.gov |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol nih.gov |

This table presents key identifiers for (R)-6-(2-Aminopropyl)indole.

Physicochemical Characteristics

The physicochemical properties of a compound are crucial for its handling, formulation, and biological activity. While specific experimental data for the (R)-enantiomer is limited, the properties of the racemic mixture provide a useful reference.

| Property | Value (for racemate) |

| XLogP3 | 2.7 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

This table summarizes the predicted physicochemical properties of 6-(2-Aminopropyl)indole.

Synthesis and Characterization

The synthesis of indole derivatives is a well-established area of organic chemistry. While specific synthetic routes for (R)-6-(2-aminopropyl)indole are not extensively detailed in publicly available literature, general methods for the synthesis of related aminopropylindoles can be inferred. One common approach involves the condensation of an appropriate indole-6-carboxaldehyde with nitroethane, followed by reduction of the resulting nitroalkene. ljmu.ac.uk Chiral resolution techniques or asymmetric synthesis would be necessary to obtain the pure (R)-enantiomer. nih.govgoogle.com

Characterization of (R)-6-(2-aminopropyl)indole would rely on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating the connectivity of atoms within the molecule. nih.govorganicchemistrydata.org Specific chemical shifts and coupling constants would confirm the presence of the indole ring and the aminopropyl side chain, and 2D NMR techniques could further establish the structure. organicchemistrydata.org

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can be used for structural confirmation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the indole and amino groups, and the C-H and C=C bonds of the aromatic system. nih.gov

Chiral Chromatography: This technique would be crucial for separating the (R)- and (S)-enantiomers and for determining the enantiomeric purity of the synthesized (R)-6-(2-aminopropyl)indole. patsnap.com

Role in Chemical Research

(R)-6-(2-Aminopropyl)indole is a compound of interest in chemical research, particularly in the field of medicinal chemistry and pharmacology. ontosight.ai Its structural similarity to other biologically active indoleamines suggests that it may interact with various biological targets. ontosight.aidrugsandalcohol.ie Research on related compounds, such as the positional isomers of aminopropylindole, has shown that the position of the aminopropyl side chain on the indole ring significantly influences biological activity. drugsandalcohol.iewikipedia.org

Studies on (R)-6-(2-aminopropyl)indole could focus on its potential interactions with neurotransmitter receptors, such as serotonin (B10506) receptors, which are important targets for a variety of therapeutic agents. ontosight.ai The specific stereochemistry of the (R)-enantiomer makes it a valuable tool for probing the three-dimensional requirements of receptor binding sites. ontosight.ai Further investigation into its biological activities could reveal its potential as a lead compound for the development of new therapeutic agents. ontosight.ai

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1336260-41-3 |

|---|---|

Molekularformel |

C11H14N2 |

Molekulargewicht |

174.24 g/mol |

IUPAC-Name |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1 |

InChI-Schlüssel |

QCFIFKAOUKPFPU-MRVPVSSYSA-N |

Isomerische SMILES |

C[C@H](CC1=CC2=C(C=C1)C=CN2)N |

Kanonische SMILES |

CC(CC1=CC2=C(C=C1)C=CN2)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for R 6 2 Aminopropyl Indole

Stereoselective Synthetic Pathways to Indole (B1671886) Scaffolds

The synthesis of (R)-6-(2-aminopropyl)indole necessitates rigorous control over two key structural features: the stereocenter in the aminopropyl side chain and the position of this chain on the indole nucleus. The following sections explore the primary strategies developed to address these challenges.

Enantioselective Approaches to the Aminopropyl Moiety

Achieving the desired (R)-configuration at the chiral center of the 2-aminopropyl group is a critical step. Several enantioselective methods have been explored to install this functionality. One common strategy involves the use of chiral starting materials, such as enantiomerically pure amino acids like L-alanine, which can be chemically transformed into the desired aminopropyl fragment. researchgate.net Another powerful approach is the asymmetric reduction of a corresponding ketone or imine precursor. This can be accomplished using chiral catalysts, such as those based on transition metals complexed with chiral ligands or through the use of biocatalysts like ketoreductases (KREDs), which can exhibit high enantioselectivity. researchgate.net The stereoselective addition of nucleophiles to chiral imines or their derivatives also provides a viable route to establishing the correct stereochemistry. researchgate.net

Regioselective Functionalization of the Indole Nucleus at Position 6

The introduction of substituents onto the benzene (B151609) portion of the indole ring, particularly at the C6 position, is notoriously challenging due to the higher intrinsic reactivity of the pyrrole (B145914) ring (positions C2 and C3). rsc.org Traditional electrophilic substitution reactions on the indole nucleus typically favor these more reactive positions. rsc.org Consequently, directed C-H functionalization has emerged as a powerful strategy to achieve regioselectivity. thieme-connect.comacs.org This often involves the installation of a directing group at the N1 position of the indole, which can then guide a transition metal catalyst to activate the C-H bond at the desired C6 position. thieme-connect.comacs.org

Recent advancements have also explored metal-free catalytic systems. For instance, Brønsted acids have been shown to catalyze the remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, offering a concise and efficient route to C6-functionalized indoles with excellent regioselectivity. frontiersin.org Another innovative approach utilizes the electronic and steric effects of imino exchange and phosphorus ylide addition to achieve regioselective C6-alkylation. rsc.org Enzymatic methods, such as those employing prenyltransferases, have also demonstrated high regioselectivity for the alkylation of the C6 position of indole-containing natural products. mdpi.com

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing (R)-6-(2-aminopropyl)indole, a chiral auxiliary can be appended to a precursor molecule to direct the formation of the desired stereocenter in the aminopropyl side chain. For example, pseudoephedrine and its derivatives have been successfully used as chiral auxiliaries in alkylation reactions to produce enantiomerically enriched carboxylic acids, which can then be further elaborated to the target aminopropyl group. wikipedia.orgharvard.edu After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are another class of widely used chiral auxiliaries that can be employed in stereoselective alkylation and aldol (B89426) reactions to create the necessary chiral fragment. bath.ac.uk

Asymmetric Catalysis in Indole Aminopropyl Derivatization

Asymmetric catalysis provides a highly efficient and atom-economical approach to generating chiral molecules. In the synthesis of indole derivatives, chiral catalysts can be used to control the stereoselectivity of key bond-forming reactions. sioc-journal.cnnih.gov For instance, chiral phosphoric acids have been utilized as Brønsted acid catalysts in the asymmetric Friedel-Crafts alkylation of indoles with various electrophiles, leading to the formation of enantioenriched products. nih.govnih.goviisc.ac.in These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. iisc.ac.in Similarly, transition metal complexes with chiral ligands can catalyze a wide range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions, all of which can be applied to the synthesis of chiral indole derivatives. thieme-connect.comfrontiersin.org

Precursor Synthesis and Intermediate Characterization

The synthesis of (R)-6-(2-aminopropyl)indole relies on the preparation and purification of key precursors and intermediates. A common synthetic route involves the condensation of indole-6-carboxaldehyde with nitroethane to form 6-(2-nitropropenyl)indole. This intermediate can then be reduced to the desired aminopropylindole. The characterization of these intermediates is crucial to ensure their purity and to confirm their chemical structure before proceeding to the next step. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed for this purpose. bohrium.comderpharmachemica.commdpi.com For chiral intermediates, techniques like chiral High-Performance Liquid Chromatography (HPLC) are used to determine the enantiomeric excess (ee). nih.gov

| Intermediate | Synthesis Method | Characterization Techniques | Reference |

| 6-(2-Nitropropenyl)indole | Condensation of indole-6-carboxaldehyde and nitroethane | ¹H NMR, ¹³C NMR, FT-IR | derpharmachemica.com |

| Chiral Amides | Reaction of a carboxylic acid with a chiral amine (e.g., pseudoephenamine) | ¹H NMR, ¹³C NMR, X-ray Crystallography | harvard.edu |

| N-protected (R)-aminopropyl precursor | Asymmetric reduction of a corresponding ketimine | ¹H NMR, ¹³C NMR, Chiral HPLC | researchgate.net |

Molecular Pharmacology and Receptor Interaction Studies of R 6 2 Aminopropyl Indole

Ligand-Receptor Binding Affinity Profiling (e.g., G-protein coupled receptors, ion channels)

Research into the binding profile of 6-(2-aminopropyl)indole (B157925) has primarily focused on its interaction with monoamine transporters. Studies have been conducted using the racemic mixture of the compound, meaning they encompass the activity of both the (R)- and (S)-enantiomers.

In in vitro assays using rat brain synaptosomes, racemic 6-(2-aminopropyl)indole (also referred to as 6-IT) has been identified as a potent substrate for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). researchgate.netnih.gov Unlike non-selective releasing agents such as MDMA, 6-(2-aminopropyl)indole demonstrates a notable preference for the serotonin transporter. researchgate.net It is approximately 10-fold more selective for inducing serotonin release via SERT compared to its activity at DAT. researchgate.net Furthermore, its potency as a serotonin releaser is greater than that of MDMA. researchgate.net

Allosteric Modulation Investigations

Currently, there are no published scientific studies investigating the potential for (R)-6-(2-aminopropyl)indole to act as an allosteric modulator at any receptor site. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the endogenous ligand. While this is an active area of research for other indole-based scaffolds, the allosteric properties of the 6-(2-aminopropyl)indole core remain uncharacterized.

Structure-Activity Relationship (SAR) Studies of the 6-(2-Aminopropyl)indole Core

The structure-activity relationship (SAR) for the 6-(2-aminopropyl)indole scaffold provides critical insights into how its chemical structure dictates its pharmacological activity. Key relationships have been elucidated by comparing positional isomers and considering the roles of specific functional groups.

The position of the aminopropyl side chain on the indole (B1671886) ring is a critical determinant of the compound's selectivity for monoamine transporters. This is most clearly demonstrated by comparing 6-(2-aminopropyl)indole with its positional isomer, 5-(2-aminopropyl)indole (B590550) (5-IT).

6-(2-Aminopropyl)indole : Exhibits a strong preference for the serotonin transporter (SERT) over the dopamine transporter (DAT), with studies showing a DAT/SERT selectivity ratio that indicates a 10-fold selectivity for SERT-mediated release. researchgate.net

5-(2-Aminopropyl)indole : In contrast, this isomer displays the opposite selectivity profile, being approximately 8-fold more potent at inducing release via DAT than SERT. researchgate.net

This stark difference in biological activity, resulting from merely shifting the side chain from the 6-position to the 5-position of the indole ring, underscores the profound influence of substitution patterns on receptor interaction and selectivity within this chemical class. researchgate.netnih.gov

The aminopropyl side chain of 6-(2-aminopropyl)indole contains a chiral center, meaning it exists as two distinct enantiomers: (R)-6-(2-aminopropyl)indole and (S)-6-(2-aminopropyl)indole. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different binding affinities, functional activities, and metabolic profiles due to the stereospecific nature of biological receptors. nih.govmdpi.com

The primary amine (-NH2) group on the aminopropyl side chain is an essential feature for the compound's interaction with monoamine transporters. This functional group is part of an α-methylphenethylamine substructure contained within the molecule, which is a common motif for ligands that act as substrates for these transporters. nih.gov The basic nature of the amino group allows it to form ionic interactions and hydrogen bonds within the binding pockets of DAT, SERT, and NET, which is crucial for receptor recognition and the subsequent initiation of the substrate release mechanism. While SAR studies on related compounds often explore the effects of modifying this amine (e.g., through N-alkylation), specific data on how such modifications to the 6-(2-aminopropyl)indole core affect receptor recognition are not currently available.

In Vitro Functional Assays for Receptor Agonism/Antagonism (e.g., cAMP production)

The functional activity of 6-(2-aminopropyl)indole has been characterized through in vitro monoamine release assays. These experiments measure the ability of a compound to act as a substrate for monoamine transporters, causing them to reverse their direction of transport and release neurotransmitters from the cell. In assays using rat brain synaptosomes, racemic 6-(2-aminopropyl)indole was shown to be a fully efficacious releaser of dopamine, norepinephrine, and serotonin. researchgate.netnih.gov

The potency for inducing this release is quantified by the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency. The functional data clearly illustrate the compound's preference for the serotonin transporter.

| Transporter | EC₅₀ (nM) |

|---|---|

| Dopamine Transporter (DAT) | 213 |

| Norepinephrine Transporter (NET) | 43.1 |

| Serotonin Transporter (SERT) | 21.9 |

While these transporter-mediated functional effects are established, there is a lack of published data on the functional activity of (R)-6-(2-aminopropyl)indole at G-protein coupled receptors. Functional assays that measure receptor agonism or antagonism through second messenger systems, such as the modulation of cyclic AMP (cAMP) production or intracellular calcium mobilization, have not been reported for this specific compound. nih.govnih.gov Therefore, its capacity to act as an agonist or antagonist at receptors like the 5-HT₂ family remains experimentally unconfirmed.

Comparative Pharmacological Profiling with Related Indoleamines

The pharmacological characteristics of 6-(2-aminopropyl)indole are best understood when compared with its structural isomers and other related psychoactive compounds. Key comparators include its positional isomer 5-(2-aminopropyl)indole (5-IT), the classic entactogen 3,4-methylenedioxymethamphetamine (MDMA), and the parent tryptamine (B22526), α-methyltryptamine (AMT). nih.govnih.gov

Research has demonstrated that both 6-IT and its isomer 5-IT are potent substrates at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.govnih.gov However, their selectivity profiles at these transporters are markedly different. In vitro studies using rat brain synaptosomes have shown that 6-IT displays a notable preference for the serotonin transporter over the dopamine transporter. nih.govnih.gov Conversely, 5-IT exhibits the opposite selectivity, with a higher potency for release at DAT compared to SERT. nih.govnih.gov

When compared to MDMA, which is known for its non-selective releasing properties at all three monoamine transporters, 6-IT is a more potent substrate at SERT. nih.gov This suggests that while both compounds are serotonin releasers, the specific interactions and subsequent downstream effects may differ.

The structural relationship between these aminopropylindoles and the benzofuran (B130515) analogues, such as 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), also provides a basis for comparative analysis. While the core indole structure is different from the benzofuran ring in 6-APB, both classes of compounds feature the 2-aminopropyl side chain, which is crucial for their interaction with monoamine transporters. The pharmacological profile of 6-APB also includes potent activity at serotonin receptors, particularly the 5-HT2B subtype. researchgate.net While detailed receptor binding profiles for 6-IT are not as extensively documented, its potent serotonergic activity at the transporter level suggests a complex interplay within the serotonin system, similar to that of related compounds.

Interactive Data Table: Comparative Monoamine Transporter Activity

| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) | DAT/SERT Ratio |

| 6-(2-Aminopropyl)indole (6-IT) | 256 | 68 | 25 | 10.2 |

| 5-(2-Aminopropyl)indole (5-IT) | 35 | 45 | 291 | 0.12 |

| MDMA | 108 | 75 | 186 | 0.58 |

Data sourced from Marusich et al., 2016. nih.gov The study was conducted on racemic mixtures of the compounds.

Interactive Data Table: Comparative Monoamine Oxidase (MAO) Inhibition

| Compound | MAO Inhibition (IC50, µM) |

| 6-(2-Aminopropyl)indole (6-IT) | 4.6 |

| 5-(2-Aminopropyl)indole (5-IT) | 22 |

| α-Methyltryptamine (AMT) | 58 |

Data sourced from Cerletti et al., 1968. europa.euljmu.ac.uk

Advanced Analytical Characterization of R 6 2 Aminopropyl Indole

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is an indispensable tool for separating enantiomers, which are non-superimposable mirror images of each other. This separation is crucial for determining the enantiomeric purity of a sample, ensuring that the desired (R)-enantiomer is present in high excess over its (S)-counterpart.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful method for the direct separation of enantiomers. cuny.edu CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. cuny.edu The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.

For amphetamine-related compounds, various CSPs have proven effective. While specific application notes for (R)-6-(2-aminopropyl)indole are not widely published, data from analogous structures suggest that polysaccharide-based or Pirkle-type columns could be suitable. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.

A hypothetical HPLC method for the analysis of (R)-6-(2-aminopropyl)indole could involve a column such as a Chiralcel OD-H or Chiralpak AD-H, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.

Table 1: Hypothetical HPLC Parameters for Chiral Separation of 6-(2-Aminopropyl)indole (B157925) Enantiomers

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development. Actual parameters may vary.

Gas Chromatography (GC) with Chiral Derivatization

An alternative approach to chiral separation is gas chromatography (GC) coupled with chiral derivatization. researchgate.net In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.net

For primary amines like 6-(2-aminopropyl)indole, common CDAs include N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) and α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). researchgate.netnih.gov The reaction with the CDA converts the (R) and (S) enantiomers into two distinct diastereomeric amides, which can then be resolved by GC-MS. nih.gov This method is often cost-effective as it avoids the use of expensive chiral GC columns. cuny.edu

A study on amphetamine derivatives demonstrated successful enantioseparation using L-TPC as the CDA on a standard HP5-MS capillary column. nih.gov A similar approach would be applicable to (R)-6-(2-aminopropyl)indole.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized 6-(2-Aminopropyl)indole

| Parameter | Value |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 300 °C |

| Derivatizing Agent | N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) |

| MS Detector | Electron Ionization (EI), Scan Mode |

This table provides a general outline; specific conditions would need to be optimized.

Spectroscopic Methods for Structure Elucidation and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. emerypharma.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed for a comprehensive analysis. emerypharma.comharvard.edu

2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals. harvard.edu For instance, a COSY (Correlation Spectroscopy) experiment would reveal which protons are coupled to each other, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular framework. emerypharma.com

Table 3: Predicted ¹H NMR Chemical Shifts for 6-(2-Aminopropyl)indole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole (B1671886) NH | 8.0-8.2 | br s |

| H-2 | 6.4-6.5 | m |

| H-3 | 7.1-7.2 | t |

| H-4 | 7.4-7.5 | d |

| H-5 | 6.9-7.0 | dd |

| H-7 | 7.5-7.6 | d |

| α-CH | 3.4-3.6 | m |

| β-CH₂ | 2.8-3.1 | m |

| CH₃ | 1.2-1.3 | d |

Values are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for 6-(2-Aminopropyl)indole

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 101-103 |

| C-3 | 124-126 |

| C-3a | 127-129 |

| C-4 | 120-122 |

| C-5 | 119-121 |

| C-6 | 130-132 |

| C-7 | 110-112 |

| C-7a | 135-137 |

| α-C | 48-50 |

| β-C | 41-43 |

| CH₃ | 20-22 |

Values are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis. savemyexams.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. scispace.com

For 6-(2-aminopropyl)indole (molecular formula C₁₁H₁₄N₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. The fragmentation pattern in the mass spectrum, typically obtained using electron ionization (EI), is also characteristic. The primary fragmentation pathway for aminopropyl-substituted indoles involves the cleavage of the C-C bond between the alpha and beta carbons of the side chain, leading to a prominent fragment ion. ljmu.ac.uklibretexts.org

A study on positional isomers of aminopropylindole showed that while the mass spectra can be very similar, subtle differences may exist. ljmu.ac.uk For 6-(2-aminopropyl)indole, the base peak is expected at m/z 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment. Other significant fragments would arise from the indole ring.

Table 5: Expected Mass Spectrometry Data for 6-(2-Aminopropyl)indole

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂ |

| Monoisotopic Mass | 174.1157 Da |

| Nominal Mass | 174 Da |

| Major EI-MS Fragments (m/z) | 130, 115, 44 (base peak) |

Fragmentation patterns can vary with instrumentation and ionization conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. southernforensic.org For 6-(2-aminopropyl)indole, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the indole N-H, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing chromophores like the indole ring system. anu.edu.au The UV-Vis spectrum of 6-(2-aminopropyl)indole would be expected to show absorption maxima characteristic of the indole nucleus. Published data for the related 5-(2-aminopropyl)indole (B590550) shows λmax values at 218.3 nm and 272.8 nm, and similar values would be anticipated for the 6-isomer. ljmu.ac.uk

Table 6: Expected Spectroscopic Data for 6-(2-Aminopropyl)indole

| Spectroscopy | Characteristic Features |

| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretch, amine), ~3200 cm⁻¹ (N-H stretch, indole), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600-1450 cm⁻¹ (C=C stretch, aromatic) |

| UV-Vis (in Methanol) | λmax ≈ 220 nm, 275 nm |

These are approximate values and can be influenced by the sample preparation and solvent used.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule, and by extension, the absolute configuration of a chiral compound. nih.govspringernature.com The technique relies on the physical phenomenon of anomalous (or resonant) scattering. ed.ac.uk When X-rays interact with the electron cloud of an atom, a small, wavelength-dependent phase shift occurs. This effect is particularly pronounced for atoms heavier than oxygen and becomes significant when the X-ray energy is near an absorption edge of the atom. ed.ac.ukchem-soc.si

This anomalous scattering breaks Friedel's Law, which states that the intensity of a reflection from a crystal plane (hkl) is equal to the intensity of the reflection from the opposite side of that plane (-h-k-l). ed.ac.uk The small but measurable intensity differences between these "Friedel pairs" contain the information about the absolute structure of the crystal. chem-soc.si

For a "light-atom structure" like (R)-6-(2-Aminopropyl)indole, composed solely of carbon, nitrogen, and hydrogen, the anomalous scattering effect is inherently weak when using standard molybdenum (Mo Kα) X-ray sources. ed.ac.uk To achieve a confident assignment of the absolute configuration, several strategies can be employed:

Use of Copper Radiation: Employing a copper X-ray source (Cu Kα) can enhance the anomalous scattering signal from lighter atoms sufficiently to allow for an unambiguous determination. chem-soc.si

Diastereomeric Salt Formation: A highly effective method involves reacting the chiral amine with an enantiomerically pure chiral acid of known absolute configuration, such as (+)-tartaric acid. springernature.com The resulting diastereomeric salt will crystallize in a non-centrosymmetric space group. The known configuration of the acid serves as an internal reference, allowing for the unequivocal assignment of the amine's stereocenter.

During the refinement of the crystal structure data, the Flack parameter is calculated. nih.gov This value, which ideally ranges from 0 to 1, provides a powerful indication of the correctness of the assigned stereochemistry. A Flack parameter close to 0 for a given enantiomer confirms that the assigned absolute configuration is correct, while a value approaching 1 indicates that the true structure is the inverted one. nih.govchem-soc.si

| Parameter | Illustrative Value |

|---|---|

| Compound | (R)-6-(2-Aminopropyl)indole • (+)-Tartrate Salt |

| Chemical Formula | C₁₅H₂₀N₂O₆ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Radiation Type | Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K |

| Flack Parameter (x) | 0.02(4) |

| Conclusion | Absolute configuration confirmed as (R) |

Quantitative Analytical Methods for Research Samples

Accurate quantification of (R)-6-(2-Aminopropyl)indole in research materials is critical for ensuring the validity of experimental results. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two primary methods utilized for this purpose, offering both concentration and purity assessments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For chiral molecules like 6-(2-Aminopropyl)indole, HPLC methods are developed to assess both chemical purity (potency) and enantiomeric purity (enantiomeric excess).

Potency Analysis: To determine the concentration of the compound, a reversed-phase HPLC method coupled with a UV or mass spectrometry (MS) detector is typically used. A calibration curve is generated by analyzing certified reference standards at several known concentrations. The peak area of the analyte in the research sample is then compared against this curve to determine its concentration. nih.gov Studies on related positional isomers have demonstrated that liquid chromatography is a feasible method for discriminating between them. nih.govoup.com

Enantiomeric Purity Analysis: To separate and quantify the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are often effective for resolving chiral amines. yakhak.org The mobile phase, typically a mixture of a hydrocarbon solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomer peaks. yakhak.org The enantiomeric excess (% e.e.) is calculated from the relative peak areas of the two enantiomers.

| Parameter | Potency Assay (Reversed-Phase) | Enantiomeric Purity Assay (Chiral) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | Hexane / Isopropanol / Diethylamine (Isocratic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 221 nm or MS/MS | UV at 221 nm |

| Internal Standard | Structurally similar compound with different retention time | N/A |

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the concentration of organic molecules without the need for an identical analyte standard. researchgate.netmdpi.com The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.comcore.ac.uk

Potency Analysis: For potency determination, a precisely weighed sample of (R)-6-(2-Aminopropyl)indole is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). researchgate.net The internal standard must have at least one proton signal that is sharp, well-resolved, and does not overlap with any signals from the analyte. mdpi.com By comparing the integral of a known proton signal from the analyte (e.g., the methyl protons) with the integral of a known proton signal from the internal standard, the exact concentration of the analyte can be calculated. acs.org

Enantiomeric Purity Analysis: To determine the enantiomeric excess using NMR, a chiral solvating agent (CSA) is added to the sample. libretexts.org CSAs, such as (R)-(-)-1,1'-Bi-2-naphthol, interact with the two enantiomers to form transient, non-covalent diastereomeric complexes. core.ac.uk This interaction induces small differences in the chemical environment of the enantiomers, which can be sufficient to resolve a single enantiomeric signal into two distinct signals in the ¹H NMR spectrum. libretexts.org The ratio of the integrals of these two separated signals directly corresponds to the ratio of the enantiomers in the sample.

| Parameter | Potency Assay | Enantiomeric Purity Assay |

|---|---|---|

| Solvent | DMSO-d₆ | CDCl₃ or DMSO-d₆ |

| Internal Standard | Maleic Acid | N/A |

| Analyte Signal (¹H) | -CH₃ doublet (δ ~1.1 ppm) | -CH₃ doublet (δ ~1.1 ppm) |

| Standard Signal (¹H) | Olefinic singlet (δ ~6.3 ppm) | N/A |

| Additive | None | Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol) |

| Key Measurement | Integral ratio of analyte vs. internal standard | Integral ratio of resolved enantiomer signals |

In Vivo Preclinical Pharmacokinetic and Metabolic Research on R 6 2 Aminopropyl Indole

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Detailed ADME studies specifically for (R)-6-(2-aminopropyl)indole are not currently available in the public domain. However, based on its structural similarity to other indolealkylamines and amphetamine-type compounds, a general pharmacokinetic profile can be anticipated. Oral absorption is a likely route of administration. wikipedia.org Following absorption, the compound would be distributed throughout the body. The metabolism of such compounds is expected to be a key determinant of their duration of action and clearance from the body.

Metabolic Pathways and Metabolite Identification (e.g., N-oxidation, dealkylation, conjugation)

The metabolism of indole (B1671886) derivatives is complex and can involve several enzymatic pathways. For compounds containing an indole ring, oxidation is a primary metabolic route, often catalyzed by cytochrome P450 (CYP) enzymes. researchgate.nettandfonline.com Potential metabolic transformations for (R)-6-(2-aminopropyl)indole could include:

Hydroxylation: The indole ring is susceptible to hydroxylation at various positions, a common reaction for many indole-containing compounds.

N-oxidation: The primary amine group in the aminopropyl side chain could undergo N-oxidation.

Dealkylation: Removal of the propyl group from the indole nitrogen is another possibility.

Deamination: The aminopropyl side chain could be deaminated, a known pathway for amphetamine and its analogs. drugbank.com

Conjugation: The resulting metabolites from these primary oxidative reactions could then undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Without specific studies on (R)-6-(2-aminopropyl)indole, the exact metabolites remain speculative. Research on the related compound, 5-(2-aminopropyl)indole (B590550) (5-IT), has identified various metabolites in human samples, suggesting that similar pathways would be involved for the 6-isomer.

Enzyme Kinetics of Metabolizing Enzymes (e.g., Cytochrome P450 isoforms)

The metabolism of many indolealkylamines involves cytochrome P450 enzymes, particularly the CYP2D6 isoform. nih.gov Given that amphetamine and its analogs are also substrates for CYP2D6, it is highly probable that (R)-6-(2-aminopropyl)indole is also metabolized by this enzyme. drugbank.com Other CYP isoforms, such as CYP1A2, CYP2C19, and CYP2E1, are also known to be involved in the metabolism of indole compounds. researchgate.netnih.gov

In vitro studies have shown that tryptamine (B22526) and serotonin (B10506), which are structurally related to aminopropylindoles, can act as competitive inhibitors of CYP1A2. nih.gov This suggests the potential for drug-drug interactions if (R)-6-(2-aminopropyl)indole were to be co-administered with other drugs metabolized by this enzyme.

Table 1: Potential Cytochrome P450 Isoforms in the Metabolism of (R)-6-(2-Aminopropyl)indole

| Enzyme Family | Potential Role in Metabolism |

| CYP2D6 | Likely a major enzyme involved in metabolism, based on data for other indolealkylamines and amphetamine analogs. drugbank.comnih.gov |

| CYP1A2 | Known to metabolize indole compounds and could be inhibited by indoleamines. researchgate.netnih.gov |

| CYP2C19 | Involved in the oxidation of the indole ring. researchgate.net |

| CYP2E1 | Also participates in indole oxidation. researchgate.net |

This table is based on data from related compounds and represents potential, not confirmed, metabolic pathways for (R)-6-(2-aminopropyl)indole.

Tissue Distribution and Clearance Mechanisms

Specific tissue distribution studies for (R)-6-(2-aminopropyl)indole in preclinical models have not been published. For amphetamine-like compounds, distribution to various tissues, including the brain, is expected. drugbank.com Studies in dogs with a related indole derivative showed an increase in hemoglobin levels, suggesting some systemic distribution and physiological effects. wikipedia.org

Clearance of (R)-6-(2-aminopropyl)indole and its metabolites would likely occur primarily through renal excretion. The rate of elimination can be influenced by urinary pH, a characteristic shared with amphetamines where acidic urine enhances excretion. drugbank.com

Blood-Brain Barrier Penetration Studies in Preclinical Species

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its central nervous system activity. While direct studies on the BBB penetration of (R)-6-(2-aminopropyl)indole are lacking, its structural characteristics suggest it is likely to cross the BBB. Small, lipophilic molecules tend to have better BBB penetration. nih.gov

In vitro studies using rat brain synaptosomes have demonstrated that 6-(2-aminopropyl)indole (B157925) (6-IT) is a potent substrate for monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net This interaction with transporters located within the brain indicates that the compound does penetrate the BBB to exert its effects. Compared to its isomer, 5-IT, 6-IT shows a greater potency for release at SERT over DAT. nih.gov

Preclinical Pharmacokinetic Modeling and Simulation

Currently, there are no published preclinical pharmacokinetic models or simulations specifically for (R)-6-(2-aminopropyl)indole. The development of such models would require empirical data from in vivo studies, including plasma concentration-time profiles following administration.

Pharmacokinetic-pharmacodynamic (PK/PD) modeling for amphetamine and its analogs has been used to understand the relationship between drug exposure and clinical response. nih.govfrontiersin.org A similar approach for (R)-6-(2-aminopropyl)indole would be valuable in predicting its time course of action and potential effects in different biological systems. Such models would integrate data on its absorption, distribution, metabolism, and elimination to simulate its concentration in plasma and at its sites of action over time.

Computational Chemistry and Molecular Modeling of R 6 2 Aminopropyl Indole

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic properties and inherent reactivity of (R)-6-(2-Aminopropyl)indole. Methods like Density Functional Theory (DFT) are employed to investigate the molecule's stability and structural characteristics. researchgate.net Calculations are typically performed at a specific level of theory, such as B3LYP/6-311+G**, to obtain optimized geometries and thermochemical parameters. researchgate.net

Key electronic descriptors derived from these calculations help predict the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution across the molecule. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding non-covalent interactions with biological targets. mdpi.com Reactivity descriptors such as chemical hardness, softness, and electrophilicity are also calculated to provide a quantitative measure of the molecule's reactive nature. mdpi.com For the indole (B1671886) scaffold, DFT has been used to calculate electron spectra and predict excited states, providing a basis for understanding its photophysical properties. mdpi.com

Table 1: Hypothetical Quantum Chemical Properties of (R)-6-(2-Aminopropyl)indole

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Molecular polarity |

| Electronegativity (χ) | 3.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron configuration |

Molecular Docking Simulations with Receptor Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nanobioletters.com For (R)-6-(2-Aminopropyl)indole, potential targets include monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as studies on its isomer, 5-(2-aminopropyl)indole (B590550), have shown interaction with these targets. nih.gov

The process involves preparing the 3D structures of both the ligand ((R)-6-(2-Aminopropyl)indole) and the receptor. A docking grid box is then defined around the active site of the receptor to specify the search space for the ligand's binding pose. nih.gov

Docking algorithms generate multiple possible binding poses of the ligand within the receptor's active site. These poses are then ranked using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. nih.govsemanticscholar.org The pose with the most favorable score is considered the most likely binding mode.

Analysis of the top-ranked pose reveals key molecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Pi-Interactions: Including pi-pi stacking and cation-pi interactions, which are common for aromatic systems like the indole ring.

These interactions are crucial for the stability of the ligand-receptor complex. nih.gov

Since the molecule is chiral, with a stereocenter at the alpha-carbon of the aminopropyl side chain, docking simulations are invaluable for assessing stereoselectivity. Separate docking runs are performed for the (R)- and (S)-enantiomers against the same receptor target.

By comparing the binding scores and interaction patterns of the two enantiomers, researchers can predict whether one is likely to bind more favorably than the other. Differences in how the enantiomers fit into the chiral environment of the receptor's binding site can lead to significant variations in binding affinity and, consequently, biological activity. This analysis helps to rationalize any observed stereoselectivity in experimental data.

Table 2: Hypothetical Docking Results for (R)- and (S)-6-API with a Monoamine Transporter

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| (R)-6-(2-Aminopropyl)indole | -8.5 | Asp79, Phe320, Tyr156 | Hydrogen Bond, Pi-Pi Stacking |

| (S)-6-(2-Aminopropyl)indole | -7.2 | Asp79, Val152 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are performed to evaluate the stability of the predicted ligand-receptor complex over time. nanobioletters.comscfbio-iitd.res.in MD simulations model the atomic motions of the system, providing a dynamic view of the complex under conditions that mimic a biological environment. scfbio-iitd.res.inmdpi.com

A typical MD simulation for a protein-ligand complex runs for nanoseconds to microseconds. nih.gov The trajectory generated from the simulation is analyzed to assess several parameters:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand remains stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues in the protein. High fluctuations in the binding site could suggest instability.

Protein-Ligand Interactions: The persistence of key interactions (like hydrogen bonds) identified in docking is monitored throughout the simulation to confirm their stability.

MD simulations provide a more rigorous assessment of the binding hypothesis generated by docking, confirming whether the predicted pose is maintained in a dynamic system. researchgate.net

De Novo Ligand Design Strategies Based on the 6-(2-Aminopropyl)indole (B157925) Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties. nih.gov The 6-(2-aminopropyl)indole structure can serve as a scaffold or starting point for these strategies. The goal is to design new molecules that retain the favorable binding characteristics of the original scaffold while potentially improving affinity, selectivity, or other pharmacological properties. arxiv.org

Two common approaches are:

Fragment-Based Design: The receptor's active site is computationally filled with small molecular fragments that make favorable interactions. These fragments are then linked together to form novel molecules, often incorporating the original indole scaffold.

Atom-Based Design: Molecules are constructed atom-by-atom within the binding site, starting from a seed atom. The growth process is guided by a scoring function to ensure favorable interactions with the receptor. nih.gov

These strategies can be enhanced by machine learning and artificial intelligence, which can learn from existing data to generate novel structures with a high probability of being active. nih.govresearchgate.net The use of the indole scaffold in generating diverse libraries for drug discovery has been a focus of synthetic and computational strategies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com A QSAR model takes the form of an equation that correlates molecular descriptors (numerical representations of chemical structure) with an activity value (e.g., inhibitory concentration). wikipedia.org

To build a QSAR model for analogues of (R)-6-(2-Aminopropyl)indole, the following steps are taken:

Data Set Collection: A series of structurally related indole derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices. jocpr.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that best correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. jocpr.com

A validated QSAR model can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to be most potent, thereby accelerating the drug discovery process. nih.gov

Table 3: Hypothetical Data for a QSAR Model of 6-API Analogues

| Compound | Log(1/IC50) | LogP | Molecular Weight | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Analog 1 | 7.2 | 2.5 | 174.23 | 4.9 |

| Analog 2 (N-methyl) | 7.5 | 2.8 | 188.26 | 4.8 |

| Analog 3 (5-fluoro) | 7.8 | 2.6 | 192.22 | 5.1 |

| Analog 4 (7-chloro) | 8.1 | 3.1 | 208.68 | 5.0 |

Derivatives and Analogues of 6 2 Aminopropyl Indole for Enhanced Biological Specificity

Design Principles for Novel 6-(2-Aminopropyl)indole (B157925) Analogues

The design of novel analogues of 6-(2-aminopropyl)indole, (R)- is guided by the principles of medicinal chemistry, focusing on modifying the parent structure to achieve greater selectivity for specific biological targets. Key strategies include:

Structure-Activity Relationship (SAR) Studies: A primary approach involves a systematic exploration of the structure-activity relationships of the 6-(2-aminopropyl)indole scaffold. This includes modifications at several key positions:

The Indole (B1671886) Ring: Substitution on the indole ring can significantly impact pharmacological activity. For instance, introducing electron-withdrawing or electron-donating groups at various positions can alter the electronic properties of the molecule, influencing its binding affinity and selectivity for different receptors or transporters.

The Aminopropyl Side Chain: The aminopropyl side chain is crucial for the compound's interaction with monoamine transporters. Modifications such as N-alkylation, N-acylation, or the introduction of steric hindrance can modulate its activity. For example, N-methylation of a similar compound, 5-fluoro-3-[(4-piperidinyl)methyl]indole, was found to abolish its affinity for the serotonin (B10506) uptake site nih.gov.

Bioisosteric Replacement: Another design principle involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart similar biological activities. For instance, the indole ring could be replaced with other bicyclic aromatic systems, or the aminopropyl side chain could be replaced with other functional groups that mimic its charge and spatial arrangement mdpi.comfrontiersin.org. This approach has been successfully used in the development of other indole-based compounds to improve their pharmacokinetic profiles and target selectivity researchgate.netnih.gov.

Target-Based Drug Design: With a known target, such as a specific serotonin receptor subtype or transporter, computational modeling can be employed to design analogues with improved binding affinity and selectivity. Docking studies can predict how different modifications to the 6-(2-aminopropyl)indole structure will affect its interaction with the target's binding site.

Pharmacophore Modeling: By identifying the key structural features of 6-(2-aminopropyl)indole responsible for its biological activity, a pharmacophore model can be developed. This model can then be used to design novel analogues that retain these essential features while incorporating modifications to enhance specificity.

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 6-(2-aminopropyl)indole, (R)- can be achieved through various organic synthesis routes. A common strategy involves the modification of a pre-existing 6-aminoindole (B160974) scaffold.

Synthesis of the 6-Aminoindole Core: A key starting material for many synthetic routes is 6-aminoindole. Several methods have been reported for its synthesis, including the Leimgruber-Batcho indole synthesis, which has been improved by the use of sonication and aluminum amalgam acs.org.

Introduction of the Aminopropyl Side Chain: Once the 6-aminoindole core is obtained, the aminopropyl side chain can be introduced through various methods, such as the condensation of 6-aminoindole with a suitable three-carbon synthon.

Derivatization of the Scaffold: With the core structure in place, a variety of synthetic transformations can be performed to introduce substituents at different positions:

N-Alkylation and N-Acylation: The amino group of the side chain can be readily alkylated or acylated using standard synthetic procedures.

Substitution on the Indole Ring: Electrophilic aromatic substitution reactions can be used to introduce substituents onto the indole ring. The position of substitution will be directed by the existing groups on the ring.

Characterization: The synthesized analogues must be rigorously characterized to confirm their structure and purity. Standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are employed for this purpose.

Comparative Pharmacological Evaluation of Derivatives

A crucial step in the development of novel analogues is a thorough pharmacological evaluation to compare their activity and selectivity with the parent compound.

In Vitro Assays: The initial screening of new derivatives is typically performed using in vitro assays. For analogues of 6-(2-aminopropyl)indole, these would likely include:

Receptor Binding Assays: To determine the affinity of the compounds for various monoamine transporters (e.g., SERT, DAT, NET) and receptor subtypes.

Uptake Inhibition Assays: To measure the functional activity of the compounds in inhibiting the reuptake of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862).

In Vivo Studies: Promising candidates from in vitro studies are then advanced to in vivo models to assess their pharmacological effects in a whole organism. This could involve:

Behavioral Models: To evaluate the effects of the compounds on animal behavior, which can provide insights into their potential therapeutic effects and side effect profiles.

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are crucial for their development as drugs.

A comparative study of 6-(2-aminopropyl)indole and its isomer, 5-(2-aminopropyl)indole (B590550) (5-IT), revealed significant differences in their pharmacological profiles. While both compounds were potent substrates at dopamine, norepinephrine, and serotonin transporters, 6-IT displayed a 10-fold selectivity for SERT-mediated release over DAT-mediated release. In contrast, 5-IT showed an 8-fold selectivity for DAT-mediated release.

Table 1: Comparative Monoamine Transporter Activity of 6-IT and 5-IT

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Ratio |

| 6-(2-Aminopropyl)indole (6-IT) | 120 | 25 | 12 | 10 |

| 5-(2-Aminopropyl)indole (5-IT) | 15 | 30 | 120 | 0.125 |

Data sourced from in vitro release assays in rat brain synaptosomes.

Development of Prodrug Strategies for Targeted Delivery

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. The development of prodrug strategies for 6-(2-aminopropyl)indole, (R)- could offer several advantages, including:

Improved Bioavailability: By masking polar functional groups, a prodrug can have increased lipophilicity, leading to better absorption and oral bioavailability.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are localized in the target tissue, thereby increasing the concentration of the active drug at the site of action and reducing systemic side effects.

Controlled Release: Prodrugs can be designed to release the active drug over a prolonged period, leading to a more sustained therapeutic effect and reduced dosing frequency.

For indole-containing compounds, several prodrug strategies have been explored. One approach involves the acyloxymethylation of the indole nitrogen. However, studies on sumatriptan, an indole derivative, showed that N(1)-acyloxymethyl derivatives were not effective prodrugs as they hydrolyzed to an inactive metabolite rather than the parent drug acs.org. This highlights the importance of careful design and evaluation of prodrug strategies for indole-containing compounds.

A more promising approach for 6-(2-aminopropyl)indole could involve creating a prodrug that is a substrate for an enzyme specifically expressed in the desired target tissue. For example, if the target is in the central nervous system, a prodrug could be designed to be activated by enzymes present in the brain.

Future Research Trajectories and Broader Implications of R 6 2 Aminopropyl Indole Research

Integration with Advanced Screening Platforms

The unique pharmacological profile of (R)-6-(2-Aminopropyl)indole makes it a compelling candidate for integration into advanced screening platforms. High-throughput screening (HTS) allows for the rapid assessment of a compound's effects on a multitude of biological targets. The specific interactions of the (R)-enantiomer with various receptors, transporters, and enzymes could be systematically mapped using HTS. This would not only clarify its primary mechanisms of action but also uncover potential off-target effects that might not be apparent from more focused studies.

Furthermore, the use of high-content screening (HCS) platforms could provide detailed information on the cellular and subcellular effects of (R)-6-(2-Aminopropyl)indole. By analyzing parameters such as cell morphology, protein localization, and organelle function, researchers can build a comprehensive picture of its cellular pharmacology. This data would be invaluable for understanding its potential as a research tool and for identifying novel therapeutic targets.

Potential for Probing Biological Pathways

Preliminary research on the racemic mixture of 6-(2-aminopropyl)indole (B157925) has demonstrated its potent interaction with monoamine transporters. nih.govresearchgate.net Specifically, it acts as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), with a notable selectivity for SERT over DAT. nih.govresearchgate.net This suggests that the individual enantiomers, including (R)-6-(2-Aminopropyl)indole, could serve as valuable pharmacological probes to investigate the intricacies of the serotonergic system and its interplay with other neurotransmitter pathways.

The stereoselectivity of these transporters is a critical area of investigation. mdpi.com By comparing the effects of the (R)- and (S)-enantiomers, researchers can gain a deeper understanding of the chiral recognition sites on these transporter proteins. This knowledge is fundamental for the rational design of more selective and effective medications for a range of neurological and psychiatric disorders. The distinct pharmacological profile of 6-(2-aminopropyl)indole compared to its isomer, 5-(2-aminopropyl)indole (B590550), underscores how subtle structural changes can profoundly impact biological activity, highlighting the importance of studying individual isomers. nih.govresearchgate.net

Table 1: Monoamine Transporter Substrate Potency (EC50, nM) of Racemic 6-(2-Aminopropyl)indole (6-IT) and 5-(2-Aminopropyl)indole (5-IT)

| Compound | DAT | NET | SERT |

| 6-IT | 123 | 43 | 25 |

| 5-IT | 30 | 15 | 198 |

Data sourced from Marusich et al., 2016. nih.gov

Methodological Advancements in Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a significant challenge in medicinal chemistry. The development of efficient and scalable methods for the stereoselective synthesis of (R)-6-(2-Aminopropyl)indole would represent a notable methodological advancement. Current approaches to obtaining single enantiomers of chiral compounds generally fall into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral resolution involves the separation of enantiomers from a racemic mixture, often through the formation of diastereomeric salts with a chiral resolving agent, followed by separation techniques like crystallization. While effective, this method can be inefficient as it often results in the disposal of the undesired enantiomer.

Asymmetric synthesis, on the other hand, aims to produce the desired enantiomer directly. This can be achieved through the use of chiral catalysts or auxiliaries that guide the reaction to favor the formation of one stereoisomer over the other. The development of a novel asymmetric synthesis for (R)-6-(2-Aminopropyl)indole would not only provide a more efficient route to this specific compound but could also be adaptable for the synthesis of other chiral indole (B1671886) alkaloids.

Contribution to Indole Alkaloid Research

Indole alkaloids are a vast and structurally diverse class of natural and synthetic compounds with a wide array of biological activities. nih.govscispace.comnih.gov The study of synthetic indole derivatives like (R)-6-(2-Aminopropyl)indole contributes significantly to our understanding of the structure-activity relationships (SAR) within this class of molecules. By systematically modifying the structure of these compounds and observing the effects on their biological activity, researchers can identify the key molecular features responsible for their pharmacological effects.

The investigation of the stereochemistry of aminopropylindoles is a crucial aspect of SAR studies. Understanding how the spatial arrangement of atoms in (R)-6-(2-Aminopropyl)indole influences its interaction with biological targets provides valuable information for the design of new compounds with improved potency, selectivity, and therapeutic potential. This knowledge can be applied to the development of novel treatments for a variety of conditions, building upon the rich history of indole-containing pharmaceuticals.

Q & A

Basic: What are the primary pharmacological targets of (R)-6-(2-Aminopropyl)indole, and how do its transporter affinities compare to structural analogs like 5-IT and MDMA?

(R)-6-(2-Aminopropyl)indole (6-IT) acts as a substrate for monoamine transporters, including serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. In rat brain synaptosomes, 6-IT exhibits greater potency for SERT over DAT (EC₅₀ = 21 nM for SERT vs. 54 nM for DAT), contrasting with its isomer 5-IT, which shows DAT selectivity (EC₅₀ = 8 nM for DAT vs. 83 nM for SERT). MDMA, a reference compound, displays non-selective releasing properties across all three transporters . Researchers should prioritize transporter-specific assays (e.g., [³H]MPP+ for DAT/NET and [³H]5-HT for SERT) to quantify release potency and selectivity ratios .

Basic: What experimental models are suitable for evaluating the in vivo effects of 6-IT?

Mouse locomotor activity assays and functional observational batteries (FOB) are standard for assessing stimulant or serotonergic effects. For example:

- Locomotor activity : Measure beam interruptions in plexiglass chambers using photobeam systems (e.g., San Diego Instruments) after administering 6-IT (1–10 mg/kg, i.p. in Tween 80/saline suspensions) .

- FOB : Categorize behaviors into domains like CNS activity, excitability, autonomic effects, and muscle tone. Note that 6-IT induces serotonin toxicity (e.g., hindlimb abduction, tremors) but lacks stimulant effects seen with 5-IT or MDMA .

Advanced: How can researchers resolve contradictions between in vitro transporter release data and in vivo behavioral outcomes for 6-IT?

While 6-IT is a potent SERT substrate in vitro, its in vivo effects diverge due to pharmacokinetic and pharmacodynamic factors:

- Time-course discrepancies : 6-IT’s locomotor effects peak later (60–80 min post-injection) compared to MDMA, suggesting slower blood-brain barrier penetration .

- Metabolic interactions : Unlike 5-IT, 6-IT does not inhibit MAO-A, which may reduce cumulative monoamine accumulation and alter behavioral profiles .

- Species-specific differences : Rat synaptosome data may not fully predict mouse behavior. Validate findings using microdialysis to measure extracellular monoamine levels in target brain regions .

Advanced: What statistical approaches are recommended for analyzing dose-response and time-course data in 6-IT studies?

- Non-parametric tests : Use Kruskal-Wallis ANOVA with Tukey’s post hoc tests for non-normally distributed data (common in behavioral studies with small sample sizes, e.g., n=8/group) .

- Dose-time interactions : Model locomotor activity data with two-way ANOVA to assess interactions between dose (1–10 mg/kg) and time (20-min intervals over 120 min) .

- Power analysis : Given the high variability in serotonergic behaviors, ensure adequate sample size (≥8 mice/group) to detect moderate effect sizes (Cohen’s d >0.8) .

Basic: What are the critical safety considerations when handling 6-IT in laboratory settings?

- Toxicity risks : 6-IT induces serotonin syndrome-like behaviors in mice (e.g., hyperthermia, tremors) . Monitor animal welfare closely and adhere to ARRIVE guidelines to minimize distress .

- Chemical handling : Prepare solutions in fume hoods using DMSO (for in vitro work) or Tween 80/saline (for in vivo studies). Avoid skin contact due to potential sympathomimetic effects .

Advanced: How does the stereochemistry of 6-(2-Aminopropyl)indole influence its pharmacological profile?

The (R)-enantiomer of 6-IT likely exhibits distinct transporter interactions compared to the (S)-form, as seen in related compounds (e.g., amphetamines). To confirm:

- Chiral separation : Use HPLC with a chiral stationary phase (e.g., β-cyclodextrin columns) to isolate enantiomers .

- Functional assays : Compare EC₅₀ values of isolated (R)- and (S)-enantiomers in SERT/DAT/NET release assays. Preliminary data suggest stereochemistry affects release potency ratios (e.g., DAT/SERT selectivity) .

Basic: What analytical methods are validated for quantifying 6-IT in biological samples?

- LC-MS/MS : Use deuterated internal standards (e.g., 6-IT-d₃) for quantification in plasma or brain homogenates. Optimize ionization parameters for indole derivatives (e.g., ESI+ mode, m/z 175→130) .

- Immunoassays : Commercial ELISA kits (e.g., mouse ANXA5 kits) may cross-react with 6-IT metabolites; validate specificity via spike-and-recovery experiments .

Advanced: What experimental strategies can elucidate the role of 5-HT₂ receptor activation in 6-IT-induced toxicity?

- Receptor antagonists : Pre-treat mice with selective 5-HT₂A (e.g., M100907) or 5-HT₂C (e.g., SB-242084) antagonists to isolate receptor contributions .

- Microdialysis : Measure cortical serotonin levels post-6-IT administration with/without antagonists. Correlate with behavioral outcomes (e.g., hyperthermia, seizures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.